Tetramethylammonium dichloroiodate
Overview
Description
Tetramethylammonium dichloroiodate is a chemical compound known for its efficiency and environmental friendliness as an iodination reagent. It is particularly useful for iodination of aromatic compounds under mild and solvent-free conditions . This compound is recognized for its ability to facilitate rapid iodination without the need for bases, toxic heavy metals, or oxidizing reagents .
Mechanism of Action
Target of Action
Tetramethylammonium dichloroiodate primarily targets the UDP-glucose 4-epimerase enzyme . This enzyme plays a crucial role in catalyzing two distinct but analogous reactions: the reversible epimerization of UDP-glucose to UDP-galactose and the reversible epimerization of UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine .
Mode of Action
It is known that the compound interacts with its target, udp-glucose 4-epimerase, and influences its activity
Biochemical Pathways
The biochemical pathways affected by this compound are related to the function of UDP-glucose 4-epimerase. This enzyme is involved in the epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These reactions are critical in various biological processes, including carbohydrate metabolism. The compound’s influence on these pathways can have downstream effects, altering the balance of these metabolites in the cell .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with UDP-glucose 4-epimerase . By influencing the activity of this enzyme, the compound can alter the levels of UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine in the cell . These changes can have various downstream effects, potentially impacting numerous cellular processes.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium dichloroiodate can be synthesized by reacting tetramethylammonium chloride with sodium dichloroiodate. The reaction typically involves the following steps :
- Dissolve tetramethylammonium chloride in water.
- Prepare an orange solution of sodium dichloroiodate by mixing sodium iodide, sodium hypochlorite, and hydrochloric acid at 0°C.
- Add the tetramethylammonium chloride solution to the sodium dichloroiodate solution and stir for 30 minutes at 0°C.
- The resulting product is this compound, which can be isolated and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium dichloroiodate primarily undergoes iodination reactions. It is used to iodinate aromatic compounds, alcohols, and other organic molecules .
Common Reagents and Conditions:
Reagents: Aromatic compounds, alcohols, and other organic substrates.
Conditions: Mild and solvent-free conditions, typically at room temperature.
Major Products: The major products formed from these reactions are iodinated aromatic compounds and iodinated alcohols. The reactions are known for their high yields and efficiency .
Scientific Research Applications
Tetramethylammonium dichloroiodate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Tetramethylammonium iodide
- Tetramethylammonium chloride
- Tetraethylammonium iodide
- Tetrapropylammonium iodide
Comparison: Tetramethylammonium dichloroiodate is unique in its ability to iodinate aromatic compounds under mild and solvent-free conditions. Unlike other iodination reagents, it does not require the use of bases, toxic heavy metals, or oxidizing agents, making it an environmentally friendly option . Its efficiency and high yield further distinguish it from similar compounds .
Properties
InChI |
InChI=1S/C4H12N.Cl2I/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNMSHCNGVSXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Cl[I-]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471450 | |
Record name | Tetramethylammonium dichloroiodate(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1838-41-1 | |
Record name | Tetramethylammonium dichloroiodate(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium Dichloroiodate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.